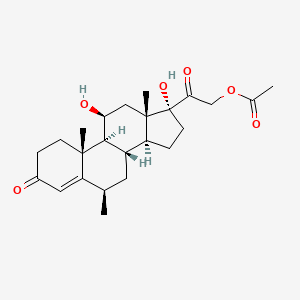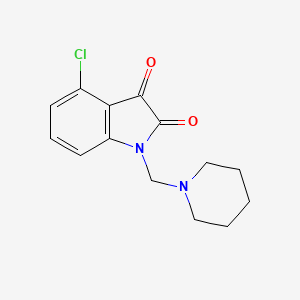![molecular formula C47H64N7O7PSi B13446078 3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)
3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine base, multiple protective groups, and a phosphanyl group, making it a versatile candidate for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of the hydroxyl groups: on the oxolane ring using tert-butyl(dimethyl)silyl chloride.
Coupling of the purine base: with the protected oxolane derivative using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Introduction of the phosphanyl group: through a phosphoramidite coupling reaction.
Deprotection of the silyl groups: to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of automated synthesizers and continuous flow reactors to streamline the process and ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The amino group on the purine base can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the purine base.
Reduction: Primary amines.
Substitution: Derivatives with various functional groups replacing the methoxy groups.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. For example, in medicinal chemistry, it may act by:
Inhibiting enzymes: involved in nucleic acid synthesis.
Interacting with DNA or RNA: to disrupt their function.
Modulating signaling pathways: involved in cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine derivatives: Similar purine base structure but different functional groups.
Phosphoramidite compounds: Similar phosphanyl group but different base structures.
Silyl-protected nucleosides: Similar protective groups but different overall structures.
Uniqueness
This compound is unique due to its combination of a purine base, multiple protective groups, and a phosphanyl group, which provides a versatile platform for further modifications and applications.
Eigenschaften
Molekularformel |
C47H64N7O7PSi |
|---|---|
Molekulargewicht |
898.1 g/mol |
IUPAC-Name |
3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C47H64N7O7PSi/c1-31(2)54(32(3)4)62(58-28-16-27-48)60-41-39(59-45(42(41)61-63(11,12)46(6,7)8)53-30-50-40-43(49)51-33(5)52-44(40)53)29-57-47(34-17-14-13-15-18-34,35-19-23-37(55-9)24-20-35)36-21-25-38(56-10)26-22-36/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,49,51,52)/t39-,41-,42-,45-,62?/m1/s1 |
InChI-Schlüssel |
VTZAJLDGUSJJPK-UTZPQXNGSA-N |
Isomerische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
Kanonische SMILES |
CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



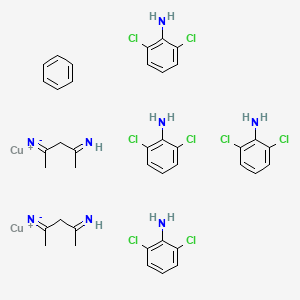
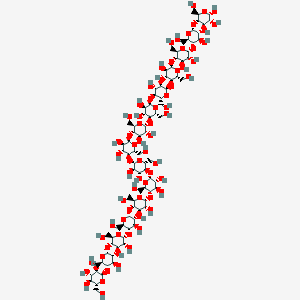
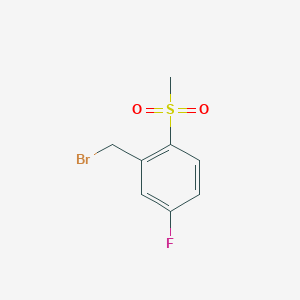
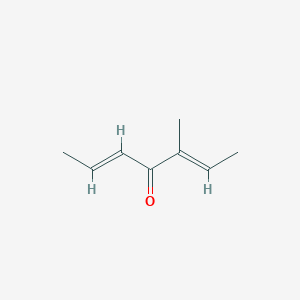
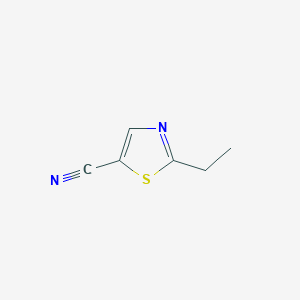


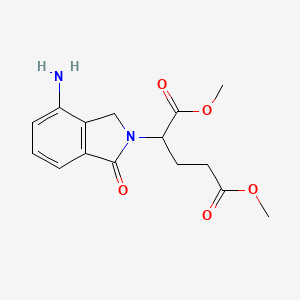
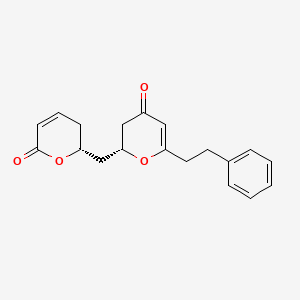
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)
